2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
Synthesis Analysis
Piperidine derivatives have been synthesized using various methods. One such method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The molecular formula of “2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride” is C16H26ClNO . Its average mass is 283.837 Da and its monoisotopic mass is 283.170288 Da .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride have been explored in various studies. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown potential in anticancer activities through in silico modeling, targeting the VEGFr receptor. The compound's structural elucidation was achieved using techniques like HNMR and LC-MS, highlighting the critical role of synthesis in developing therapeutic agents (Sharma et al., 2018).
Antimicrobial Activities
A study synthesized and characterized compounds with structural similarities, evaluating their antimicrobial activities. The research aimed at developing new compounds with enhanced microbial activities. The study utilized various synthesis methods and screened the synthesized compounds against different microbial strains, providing insights into the potential antimicrobial applications of such compounds (Ovonramwen et al., 2019).
Chemical Analysis and Impurity Identification
The chemical analysis and identification of impurities in compounds related to this compound have been critical in ensuring the purity and efficacy of pharmaceutical agents. A study focusing on cloperastine hydrochloride, a piperidine derivative, developed a quantitative HPLC method to identify and quantify its impurities, demonstrating the importance of rigorous analytical techniques in drug development and quality control (Liu et al., 2020).
Toxicity Studies
Toxicity studies of compounds structurally related to this compound, such as bis Mannich bases and corresponding piperidinols, have been conducted to evaluate their safety profiles. These studies, utilizing the brine shrimp bioassay, provide essential data for assessing the potential therapeutic applications and safety considerations of new chemical entities (Gul et al., 2003).
Mechanism of Action
Target of Action
“2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
The mode of action of “this compound” would depend on its specific molecular structure and the biological targets it interacts with. Generally, piperidine derivatives can interact with various biological targets, leading to different pharmacological effects .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” would depend on its specific targets of action. Piperidine derivatives can be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. Piperidine derivatives can have various molecular and cellular effects due to their diverse modes of action .
Safety and Hazards
Future Directions
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism. These temporal effects are crucial for understanding the compound’s potential therapeutic and toxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cell proliferation and promoting tissue regeneration. At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Understanding the dosage effects is essential for determining the optimal therapeutic dose and minimizing potential side effects in clinical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments. The compound’s localization and accumulation within cells are crucial for its activity and function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of the compound is essential for understanding its mechanism of action and potential therapeutic effects.
Properties
IUPAC Name |
2-[2-(2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)15-8-3-4-9-16(15)18-12-10-14-7-5-6-11-17-14;/h3-4,8-9,13-14,17H,5-7,10-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINIPUWUNIHLDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.